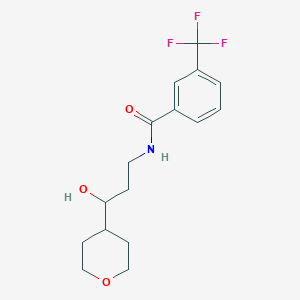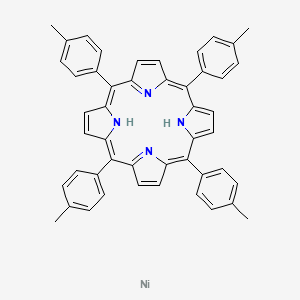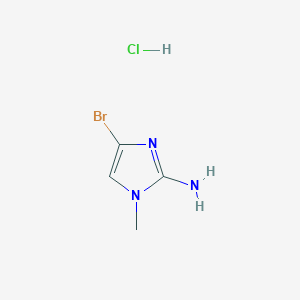![molecular formula C16H22N2O5S B2382863 N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899968-09-3](/img/structure/B2382863.png)
N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidine derivatives, including the compound , play a crucial role in drug development. Researchers explore their potential as building blocks for constructing novel pharmaceuticals. The piperidine ring is a common structural motif found in many drugs due to its favorable pharmacokinetic properties. Scientists investigate modifications of this scaffold to enhance drug efficacy, bioavailability, and safety .
Spiro Compounds
Spiropiperidines, characterized by a spiro-fused piperidine ring, have gained attention for their diverse biological activities. Researchers study their potential as antiviral, antibacterial, and antitumor agents. The unique spiro structure often imparts specific interactions with biological targets, making these compounds valuable in drug discovery .
Condensed Piperidines
Condensed piperidines, formed by fusing additional rings to the piperidine core, exhibit interesting properties. These compounds find applications in medicinal chemistry, particularly as ligands for receptors or enzymes. Their diverse pharmacological profiles make them attractive candidates for drug development .
Piperidinones
Piperidinones, which contain a ketone group on the piperidine ring, are versatile intermediates. Researchers use them for further functionalization, leading to various bioactive molecules. These compounds participate in multicomponent reactions, cyclizations, and annulations, enabling the synthesis of complex structures .
Hydrogenation and Amination
The hydrogenation of piperidines allows access to saturated derivatives, which may have improved pharmacological properties. Additionally, amination reactions introduce substituents at the nitrogen atom, influencing the compound’s biological activity. Researchers explore these transformations to tailor piperidine-based drugs .
Biological Evaluation
Scientists actively evaluate synthetic and natural piperidines for their biological effects. This includes assessing their interactions with receptors, enzymes, and cellular pathways. The compound could be part of such studies, aiming to identify potential drug candidates or understand their mechanisms of action .
Orientations Futures
Future research could focus on the synthesis and evaluation of this compound and its derivatives for potential pharmacological applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , indicating their potential for future drug development.
Propriétés
IUPAC Name |
N-[2-(3-methylpiperidin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-12-3-2-7-18(10-12)24(20,21)8-6-17-16(19)13-4-5-14-15(9-13)23-11-22-14/h4-5,9,12H,2-3,6-8,10-11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUALIPYXRLLCAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-cyclopropyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2382783.png)
![4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid](/img/structure/B2382785.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2382787.png)
![1-(4-ethylbenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2382788.png)
![6-Iodoimidazo[1,2-A]pyridin-2-amine](/img/structure/B2382789.png)
![N-(cyanomethyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2382792.png)
![3-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2382794.png)




![N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2382802.png)
![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2382803.png)